3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide
CAS No.: 1040336-03-5
Cat. No.: VC3354732
Molecular Formula: C11H17ClN2O2S
Molecular Weight: 276.78 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1040336-03-5 |
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Molecular Formula | C11H17ClN2O2S |
Molecular Weight | 276.78 g/mol |
IUPAC Name | 3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3 |
Standard InChI Key | GJOBVMHWWHJUCS-UHFFFAOYSA-N |
SMILES | CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Canonical SMILES | CCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Introduction
Chemical Structure and Properties
3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is classified as an organic compound belonging to the benzenesulfonamide family. It possesses several key structural features that define its chemical behavior and potential applications.
Basic Identification
The compound is identified by the following characteristics:
Chemical Identifiers
For standardized identification in chemical databases and literature, the compound is associated with the following identifiers:
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IUPAC Name: 3-amino-N-butyl-4-chloro-N-methylbenzenesulfonamide
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InChI: InChI=1S/C11H17ClN2O2S/c1-3-4-7-14(2)17(15,16)9-5-6-10(12)11(13)8-9/h5-6,8H,3-4,7,13H2,1-2H3
Structural Features
The compound contains several functional groups that contribute to its chemical properties:
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A benzene ring as the central scaffold
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A primary amino group (-NH2) at position 3 of the benzene ring
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A chloro substituent at position 4 of the benzene ring
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A sulfonamide group (-SO2N-) with both methyl and butyl substituents attached to the nitrogen atom
These functional groups provide multiple sites for potential chemical reactions and biological interactions, making the compound versatile for various applications.
Chemical Reactivity and Reactions
The chemical behavior of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide is largely dictated by its functional groups. Each group contributes distinct reactivity patterns that can be exploited for derivatization and chemical transformations.
Amino Group Reactions
The primary amine at position 3 can participate in various reactions:
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Diazotization to form diazonium salts, which can undergo further transformations
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Acylation reactions with acid chlorides or anhydrides to form amide derivatives
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Reductive amination with aldehydes or ketones
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Formation of Schiff bases through condensation reactions
Halogen Reactivity
The chloro substituent at position 4 can undergo:
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Nucleophilic aromatic substitution reactions, particularly facilitated by the electron-withdrawing sulfonamide group
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Metal-catalyzed coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings)
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Reduction to form the dehalogenated product
Sulfonamide Group Reactions
The N-butyl-N-methyl sulfonamide moiety provides additional reactivity:
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Potential hydrolysis under strong acidic or basic conditions
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Oxidation or reduction of the sulfur center under specific conditions
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Alkylation or acylation of the sulfonamide nitrogen (though limited due to existing substitution)
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences | Potential Biological Activities |
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3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide | C11H17ClN2O2S | 276.78 | N-butyl and N-methyl on sulfonamide | Enzyme inhibition, cardiovascular effects |
3-Amino-4-chloro-N-methylbenzenesulfonamide | C7H9ClN2O2S | 220.68 | Only N-methyl on sulfonamide | Potential enzyme inhibitor, anticancer properties |
Benzenesulfonamide (parent compound) | C6H7NO2S | 157.19 | No substituents on benzene ring or nitrogen | General sulfonamide activities |
4-(2-Amino-ethyl)-benzenesulfonamide | C8H12N2O2S | 200.26 | Different substituent pattern | Decreases perfusion pressure, potential cardiovascular agent |
Structure-Activity Relationship Considerations
The specific structural features of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide are likely to influence its biological and chemical behavior in ways that differ from related compounds.
Impact of N-butyl Substituent
The presence of the butyl chain on the sulfonamide nitrogen likely affects:
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Lipophilicity and membrane permeability
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Binding interactions with protein targets
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Metabolic stability and pharmacokinetic properties
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Steric constraints in binding pockets
Influence of Amino and Chloro Groups
The positioning of the amino group at position 3 and the chloro substituent at position 4 creates a specific electronic distribution that may:
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Direct hydrogen bonding interactions with biological targets
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Influence the acidity of the sulfonamide proton
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Affect the compound's susceptibility to metabolic transformations
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Determine selectivity for specific protein binding sites
Theoretical Pharmacokinetic Considerations
Based on its structural features, several predictions can be made regarding the potential pharmacokinetic behavior of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide:
Absorption and Distribution
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The balanced lipophilicity conferred by the butyl chain and the polar sulfonamide group suggests moderate oral bioavailability
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The compound likely exhibits moderate to high plasma protein binding due to its lipophilic and hydrogen bonding features
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Distribution across membranes, including the blood-brain barrier, may be limited by the polar sulfonamide group
Metabolism and Excretion
Potential metabolic pathways might include:
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N-dealkylation of the butyl or methyl groups
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Oxidation of the butyl chain
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Acetylation of the amino group
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Conjugation reactions, particularly at the amino position
Future Research Directions
Several promising research directions could further elucidate the properties and potential applications of 3-Amino-N-butyl-4-chloro-N-methylbenzenesulfonamide:
Comprehensive Chemical Characterization
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Complete spectroscopic analysis (NMR, IR, MS) to confirm structure and purity
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X-ray crystallography to determine solid-state conformational preferences
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Detailed physico-chemical property determination (solubility, pKa, log P)
Biological Screening
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Systematic evaluation against enzyme panels, particularly carbonic anhydrases and other sulfonamide-sensitive enzymes
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Cell-based assays to determine effects on viability, proliferation, and specific cellular pathways
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Cardiovascular testing to explore potential effects on heart function and blood pressure
Structure Optimization
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Synthesis of structural analogs with modified substituents to develop structure-activity relationships
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Exploration of isosteric replacements of key functional groups
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Development of hybrid molecules incorporating the sulfonamide scaffold with other bioactive moieties
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